2-(4-Tert-butylpyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its high polarity and unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a strong hydrogen-bond donor and its high ionizing power.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 4-tert-butylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol has several scientific research applications:
Biology: This compound is used in the preparation of biologically active molecules and as a solvent in peptide synthesis.
Medicine: It is employed in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol involves its ability to act as a strong hydrogen-bond donor and its high ionizing power. These properties facilitate various chemical reactions, such as Friedel-Crafts reactions, by stabilizing transition states and intermediates. The compound’s high polarity also enhances its solubility in polar solvents, making it an effective solvent for many reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with different steric and electronic properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol is unique due to the presence of both the hexafluoroisopropanol moiety and the tert-butylpyridine ring. This combination imparts distinct chemical properties, such as enhanced hydrogen-bonding ability and increased steric hindrance, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
87432-81-3 |
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Molecular Formula |
C12H13F6NO |
Molecular Weight |
301.23 g/mol |
IUPAC Name |
2-(4-tert-butylpyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C12H13F6NO/c1-9(2,3)7-4-5-19-8(6-7)10(20,11(13,14)15)12(16,17)18/h4-6,20H,1-3H3 |
InChI Key |
JQOCMXKPCSSXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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